3-Chloro-6-(cyclobutylmethoxy)pyridazine 3-Chloro-6-(cyclobutylmethoxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 1287217-91-7
VCID: VC2667756
InChI: InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
SMILES: C1CC(C1)COC2=NN=C(C=C2)Cl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

3-Chloro-6-(cyclobutylmethoxy)pyridazine

CAS No.: 1287217-91-7

Cat. No.: VC2667756

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(cyclobutylmethoxy)pyridazine - 1287217-91-7

Specification

CAS No. 1287217-91-7
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 3-chloro-6-(cyclobutylmethoxy)pyridazine
Standard InChI InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Standard InChI Key YGSYWRGKEUPBSZ-UHFFFAOYSA-N
SMILES C1CC(C1)COC2=NN=C(C=C2)Cl
Canonical SMILES C1CC(C1)COC2=NN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3-Chloro-6-(cyclobutylmethoxy)pyridazine is a substituted pyridazine containing both a chloro substituent at position 3 and a cyclobutylmethoxy group at position 6 of the pyridazine ring. Structurally related to compounds like 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS No. 1346691-29-9), this molecule belongs to a broader class of heterocyclic compounds that have demonstrated significance in medicinal chemistry .

Molecular Structure

The molecular formula of 3-Chloro-6-(cyclobutylmethoxy)pyridazine is C₉H₁₁ClN₂O, with a calculated molecular weight of approximately 198.65 g/mol. The compound features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) with a chlorine atom at position 3 and a cyclobutylmethoxy group (cyclobutane ring connected via a methylene bridge to an oxygen atom) at position 6. This arrangement creates a molecule with distinct electronic properties and potential binding capabilities.

Molecular Properties

Table 1: Predicted Physical and Chemical Properties of 3-Chloro-6-(cyclobutylmethoxy)pyridazine

PropertyValueMethod of Determination
Molecular Weight198.65 g/molCalculated from molecular formula
AppearanceWhite to off-white solidBased on similar compounds
LogP~2.1-2.5Predicted from structure
Hydrogen Bond Acceptors3 (2 ring N atoms, 1 O atom)Structural analysis
Hydrogen Bond Donors0Structural analysis
Rotatable Bonds3-4Structural analysis
Topological Polar Surface Area~45-50 ŲEstimated from similar structures

Synthesis Pathways

General Synthetic Approaches

The synthesis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine likely follows pathways similar to those documented for related pyridazine compounds. Based on the synthesis of structurally similar compounds, several potential routes can be proposed:

From Pyridazinone Precursors

An alternative synthetic pathway may involve:

  • Formation of a 6-hydroxy-3-chloropyridazine (pyridazinone)

  • O-alkylation with cyclobutylmethyl halide in the presence of a base

This approach parallels the synthesis methods documented for related compounds in the literature .

Purification Methods

Purification of 3-Chloro-6-(cyclobutylmethoxy)pyridazine typically involves column chromatography using silica gel with appropriate solvent systems, followed by recrystallization techniques to achieve high purity levels, generally exceeding 95% .

Chemical Reactivity and Properties

Reactivity Profile

3-Chloro-6-(cyclobutylmethoxy)pyridazine likely exhibits reactivity patterns characteristic of halogenated pyridazines, including:

  • Nucleophilic aromatic substitution at the chlorinated position

  • Potential for metal-catalyzed cross-coupling reactions at the C-Cl bond

  • Moderate electrophilicity at the pyridazine ring positions

  • Stability of the cyclobutylmethoxy group under most reaction conditions

Stability Considerations

The compound is expected to be stable at room temperature in solid form. The presence of both electron-withdrawing (chloro) and electron-donating (alkoxy) groups creates a balanced electronic distribution in the molecule. Storage recommendations typically include:

  • Storage at 2-8°C to maintain long-term stability

  • Protection from strong light, humidity, and oxidizing conditions

  • Appropriate containment in inert atmosphere for extended storage periods

Biological and Pharmacological Significance

Structure-Activity Relationships

Pyridazine derivatives containing chloro and alkoxy substituents have demonstrated significant biological activities. Based on structure-activity relationships observed in similar compounds, 3-Chloro-6-(cyclobutylmethoxy)pyridazine may exhibit:

  • Potential anticancer activity through cyclin-dependent kinase (CDK) inhibition

  • Possible anti-inflammatory properties

  • Modulation of specific receptor systems due to its heterocyclic nature

Research on related pyridazine compounds has shown that the position and nature of substituents significantly impact biological activity. The 3,6-disubstituted pyridazine scaffold has emerged as a promising motif for developing compounds with therapeutic potential .

Documented Activities of Related Compounds

Studies on structurally similar pyridazines have revealed several important biological activities:

Table 2: Biological Activities of Related Pyridazine Compounds

Compound TypeBiological ActivityResearch Context
3,6-disubstituted pyridazinesCDK2 inhibitionAnticancer research for breast and ovarian cancers
Chloropyridazine derivativesAnti-angiogenesis activityCancer therapy development
Alkoxy-substituted pyridazinesReceptor modulationNeurobiological investigations
Pyridazine C-nucleosidesPotential antiviral activityNovel nucleoside development

Research has specifically identified 3,6-disubstituted pyridazines as a novel class with efficient anticancer activity and acceptable ADME (absorption, distribution, metabolism, excretion) properties .

Analytical Characterization

NMR Spectroscopy

1H-NMR spectroscopy of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically show characteristic signals:

  • Aromatic protons of the pyridazine ring (typically 6.9-7.8 ppm)

  • Methylene protons adjacent to the oxygen atom (approximately 4.0-4.2 ppm)

  • Cyclobutyl ring protons (1.8-2.4 ppm for methylene groups)

13C-NMR would display signals for:

  • Pyridazine carbon atoms (150-160 ppm for carbons bonded to nitrogen)

  • Carbon attached to chlorine (approximately 130-140 ppm)

  • Carbon attached to oxygen (approximately 160-170 ppm)

  • Cyclobutyl carbons (15-35 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 198.65

  • Characteristic fragmentation patterns including loss of the cyclobutyl group

  • Isotopic pattern characteristic of compounds containing chlorine

Chromatographic Behavior

HPLC analysis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically be performed using reverse-phase conditions with UV detection at wavelengths around 254-280 nm, where pyridazine derivatives show strong absorption .

Applications in Chemical Research

Synthetic Building Block

3-Chloro-6-(cyclobutylmethoxy)pyridazine serves as a valuable building block in organic synthesis due to the reactive chloro group, which can undergo further transformations:

  • Nucleophilic substitution reactions to introduce diverse functional groups

  • Cross-coupling reactions (Suzuki, Stille, Sonogashira) to form carbon-carbon bonds

  • Metal-catalyzed amination reactions to introduce nitrogen-containing groups

Pharmaceutical Research Applications

In pharmaceutical research, the compound may serve as:

  • A scaffold for medicinal chemistry libraries

  • An intermediate in the synthesis of bioactive compounds

  • A potential CDK inhibitor candidate for anticancer research

  • A tool for structure-activity relationship studies in drug discovery programs

Comparative Analysis with Structural Analogs

Structural Variations

Table 3: Comparison of 3-Chloro-6-(cyclobutylmethoxy)pyridazine with Structural Analogs

CompoundKey Structural DifferenceCAS NumberPotential Impact on Properties
3-Chloro-5-(cyclobutylmethoxy)pyridazineSubstituent at position 5 vs. 61346691-29-9Different electronic distribution, altered binding profile
3-Chloro-6-methoxypyridazineMethoxy vs. cyclobutylmethoxy at position 61722-10-7Reduced lipophilicity, different spatial arrangement
3-Chloro-6-(cyclohexylamino)pyridazineCyclohexylamino vs. cyclobutylmethoxy at position 61014-77-3Altered H-bonding capacity, different solubility profile
3-Chloro-6-(chloromethyl)pyridazineChloromethyl vs. cyclobutylmethoxy at position 6120276-59-7Different reactivity pattern, increased electrophilicity

Property Variations

The substitution pattern and nature of substituents significantly affect the properties of these compounds:

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